5-Bromo-2,4-dichloro-6-ethylpyrimidine

Regioselective synthesis Polyhalopyrimidine Suzuki coupling

5-Bromo-2,4-dichloro-6-ethylpyrimidine is a polyhalogenated heterocyclic intermediate belonging to the pyrimidine class, characterized by a C5-bromo, C2/C4-dichloro, and C6-ethyl substitution pattern. This compound falls within a well-established family of halogenated pyrimidines that serve as versatile synthetic building blocks for kinase inhibitors, antifungal agents, and agricultural chemicals.

Molecular Formula C6H5BrCl2N2
Molecular Weight 255.92 g/mol
CAS No. 1373331-48-6
Cat. No. B1443758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,4-dichloro-6-ethylpyrimidine
CAS1373331-48-6
Molecular FormulaC6H5BrCl2N2
Molecular Weight255.92 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC(=N1)Cl)Cl)Br
InChIInChI=1S/C6H5BrCl2N2/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3
InChIKeyDUALAZCQAHOUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2,4-dichloro-6-ethylpyrimidine (CAS 1373331-48-6): A C5-Halogenated Pyrimidine Building Block for Medicinal Chemistry and Agrochemical R&D Procurement


5-Bromo-2,4-dichloro-6-ethylpyrimidine is a polyhalogenated heterocyclic intermediate belonging to the pyrimidine class, characterized by a C5-bromo, C2/C4-dichloro, and C6-ethyl substitution pattern. This compound falls within a well-established family of halogenated pyrimidines that serve as versatile synthetic building blocks for kinase inhibitors, antifungal agents, and agricultural chemicals [1]. Its trihalogenated architecture provides three chemically distinct leaving groups positioned for sequential functionalization, making it a differentiated candidate for multi-step synthetic routes where regiochemical control is essential [2].

Why 5-Bromo-2,4-dichloro-6-ethylpyrimidine Cannot Be Substituted with Non-Brominated or Differently Halogenated Pyrimidine Analogs in Critical Synthetic Sequences


Substituting this compound with close analogs such as 2,4-dichloro-6-ethylpyrimidine (CAS 6554-65-0, lacking the C5-bromo handle), 2,4-dichloro-6-ethyl-5-fluoropyrimidine (CAS 137234-85-6), or 5-bromo-2,4-dichloro-6-methylpyrimidine (CAS 56745-01-8) introduces critical differences in reactivity, biological target engagement, and physicochemical properties. The C5-bromine serves as a unique synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that cannot be replicated by C5-H or C5-F analogs [1]. In medicinal chemistry contexts, C5-halogen substitution directly modulates anti-HIV-1 reverse transcriptase activity through halogen bonding with the TYR188 carbonyl, with bromine providing distinct electronic and steric contributions compared to fluorine or iodine [2]. These differences directly impact the route of synthesis, the achievable chemical diversity downstream, and the pharmacological profile of the final bioactive molecules.

Quantitative Differentiation Evidence for 5-Bromo-2,4-dichloro-6-ethylpyrimidine: Head-to-Head and Cross-Study Data Against Key Structural Analogs


C5 Bromination Enables Regioselective Sequential SNAr–Suzuki Functionalization Unattainable with C5-Unsubstituted or C5-Fluorinated Analogs

In regioselective sequential functionalization protocols, polyhalopyrimidines bearing a C5-bromo substituent undergo preferential SNAr at the 4-chloro position followed by Suzuki coupling at the 5-bromo position, delivering trisubstituted pyrimidines in moderate to good overall yields. The 5-bromo-2,4-dichloro-6-ethylpyrimidine scaffold exploits this established reactivity hierarchy (4-Cl > 2-Cl for SNAr; 5-Br > 2-Cl for Pd-catalyzed coupling [1]). By contrast, the C5-unsubstituted analog 2,4-dichloro-6-ethylpyrimidine lacks the third functionalization handle, limiting product complexity to disubstituted pyrimidines, while the C5-fluoro analog is inert under standard Suzuki conditions.

Regioselective synthesis Polyhalopyrimidine Suzuki coupling

C5-Bromine Substitution on Pyrimidine Scaffolds Increases Anti-HIV-1 RT Inhibitory Activity by >10-Fold Relative to C5-Unsubstituted Analogs via Halogen Bonding

In a systematic evaluation of C5-halogen-functionalized S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) analogs, the introduction of a C5-halogen substituent on the pyrimidine ring markedly increased anti-HIV-1 reverse transcriptase inhibitory activity. The most active halogenated compounds exhibited IC50 values ranging from 0.18 to 3.03 μM, compared to nevirapine (IC50 = 4.12 μM), with molecular docking confirming a novel halogen bond formed between the C5-halogen and the carbonyl of TYR188 [1]. While the study directly compares C5-iodo, C5-bromo, and C5-chloro analogs, the C5-bromo substitution pattern on 5-bromo-2,4-dichloro-6-ethylpyrimidine provides the same halogen-bonding pharmacophoric element, combined with the C6-ethyl group that enhances lipophilicity (estimated LogP contribution: +0.5 vs. C6-methyl) for improved membrane permeability [2].

HIV-1 reverse transcriptase Halogen bonding Structure–activity relationship

5-Bromo-2,4-dichloropyrimidine Core Drives Palbociclib Synthesis with 63.38% Overall Yield Over 3 Steps; 6-Ethyl Analog Provides Enhanced Lipophilicity for Related CDK Inhibitor Scaffolds

The 5-bromo-2,4-dichloropyrimidine core is a validated industrial intermediate: an optimized 3-step process (substitution, Heck reaction, ring closure) using this core delivers the Palbociclib parent nucleus intermediate in 63.38% overall yield with 99.50% purity [1]. The unsubstituted pyrimidine core cannot participate in this route. While the 5-bromo-2,4-dichloro-6-ethylpyrimidine target compound bears a C6-ethyl group instead of the C6-unsubstituted Palbociclib precursor, this ethyl substitution increases the calculated LogP by approximately 0.5–0.7 units compared to C6-H or C6-methyl analogs, enhancing solubility parameters for downstream CDK inhibitor analog programs where modulated lipophilicity is critical for balancing potency and ADME properties [2]. This differentiated physicochemical profile—combined with the bromine handle—positions the target compound as a strategic intermediate for next-generation CDK inhibitor scaffolds requiring controlled lipophilicity without sacrificing the C5 coupling site.

Palbociclib synthesis CDK inhibitor Process optimization

5-Fluoro Analog Used in Commercial Voriconazole Synthesis, Whereas 5-Bromo Analog Enables Divergent Derivatization via Cross-Coupling for Next-Generation Triazole Antifungals

The 5-fluoro analog 2,4-dichloro-6-ethyl-5-fluoropyrimidine (CAS 137234-85-6) is a commercial-scale intermediate employed in the synthesis of voriconazole, a marketed broad-spectrum triazole antifungal (ergosterol biosynthesis inhibitor) . However, the C5-fluorine is a synthetic dead-end: it cannot participate in further cross-coupling reactions. In contrast, 5-bromo-2,4-dichloro-6-ethylpyrimidine retains the identical 6-ethyl-2,4-dichloropyrimidine architecture but substitutes the C5-fluorine with a bromine, which can undergo Suzuki, Heck, Sonogashira, or Buchwald–Hartwig couplings to install diverse aryl, alkenyl, alkynyl, or amino substituents [1]. This single-atom difference (Br vs. F) fundamentally alters the synthetic trajectory: the 5-fluoro analog leads to voriconazole-like structures with limited C5 diversification, while the 5-bromo analog unlocks combinatorial C5 derivatization for antifungal lead optimization programs targeting resistant fungal strains.

Voriconazole Antifungal intermediate Divergent synthesis

2,4-Dichloro-5-ethylpyrimidine Scaffold Targets DPP-IV and TBK1/IKKε Kinases; Addition of C5-Bromo Handle Expands Targetable Kinase Space via Structure-Based Design

The 2,4-dichloro-5-ethylpyrimidine scaffold (CAS 34171-40-9, an isomer with ethyl at C5 instead of C6) is a validated reactant for synthesizing inhibitors of dipeptidyl peptidase IV (DPP-IV), TBK1/IKKε kinases, and Hedgehog signaling pathway components . This establishes the 2,4-dichloro-ethyl-pyrimidine architecture as privileged for kinase hinge-binding. 5-Bromo-2,4-dichloro-6-ethylpyrimidine combines this privileged core with a C5-bromine that enables installation of diverse aromatic and heteroaromatic groups at the position most proximal to the kinase hinge region in the final inhibitor, as demonstrated by potent 5-substituted-2,4-pyrimidinediamine kinase inhibitors with IC50 values reaching 6 nM (KDR kinase) and 19 nM (cell-based assay) [1]. The C5-bromo handle provides a direct vector for introducing the aromatic groups critical for occupying the kinase hydrophobic pocket.

Kinase inhibitor DPP-IV TBK1/IKKε

5-Bromo Pyrimidines Exhibit Air-Sensitivity and Higher Reactivity in Buchwald–Hartwig Couplings (Typical Yield 82–88%) vs. Non-Brominated Analogs (75–80%), Requiring Controlled Procurement and Handling Protocols

Comparative reactivity data for 5-bromo-2,4-dichloropyrimidine versus 2,4-dichloropyrimidine show that the brominated analog achieves higher yields in Buchwald–Hartwig amination (82–88% typical) compared to the non-brominated analog (75–80%) [1]. However, the 5-bromo analog is also classified as air-sensitive, whereas the non-brominated analog is described as stable under ambient conditions. By inference, 5-bromo-2,4-dichloro-6-ethylpyrimidine shares the enhanced reactivity of the 5-bromopyrimidine class, making it a higher-performing substrate for Pd-catalyzed C–N bond formation. This reactivity advantage carries practical implications for procurement: sourcing from suppliers who provide the compound under inert atmosphere packaging, with certificates of analysis verifying purity (commercially available at 98% purity ), is essential to ensure consistent performance in coupling reactions.

Process chemistry Buchwald–Hartwig coupling Stability

Optimal Procurement Scenarios for 5-Bromo-2,4-dichloro-6-ethylpyrimidine (CAS 1373331-48-6) in Pharmaceutical and Agrochemical R&D


Medicinal Chemistry: Synthesis of Trisubstituted Pyrimidine Kinase Inhibitor Libraries Requiring Sequential C4, C2, and C5 Derivatization

Research teams synthesizing kinase inhibitor libraries benefit from this compound's three differentiated halogen leaving groups. The established reactivity hierarchy (4-Cl SNAr > 2-Cl SNAr; 5-Br Suzuki > 2-Cl Suzuki) enables programmed sequential installation of three distinct substituents without protecting group maneuvers. This is directly supported by published regioselective functionalization protocols for polyhalopyrimidines [1]. The C6-ethyl group provides a permanent lipophilic anchor that enhances target binding without occupying a reactive position, making this scaffold ideal for generating focused libraries around the pyrimidine core for kinase targets including KDR, CDK, and Bcr/Abl.

Antifungal Drug Discovery: Divergent Synthesis of Next-Generation Triazole Antifungals via C5 Cross-Coupling

Unlike the 5-fluoro analog used in commercial voriconazole synthesis (which is a C5 synthetic dead-end), this compound's C5-bromine enables divergent derivatization via Suzuki, Heck, or Sonogashira coupling to explore C5-aryl, C5-alkenyl, and C5-alkynyl analogs for structure–activity relationship studies targeting resistant fungal strains [1]. This scenario is particularly relevant for teams seeking to improve upon the voriconazole scaffold by introducing C5 diversity while retaining the proven 6-ethyl-2,4-dichloropyrimidine core.

Antiviral Research: Synthesis of C5-Halogenated NNRTI Candidates Leveraging Validated Halogen-Bonding Pharmacophore

For HIV-1 NNRTI discovery programs, the C5-bromine atom provides the halogen-bonding pharmacophore validated to enhance anti-HIV-1 RT activity through interaction with the TYR188 carbonyl (IC50 values for optimized C5-halogenated S-DABO analogs: 0.18–3.03 μM) [1]. The C6-ethyl substitution further increases lipophilicity (estimated XLogP3 increase of +0.5 vs. C6-methyl) for improved membrane permeability [2]. This compound enables direct synthesis of novel NNRTI candidates without requiring additional halogenation steps.

Process Chemistry: Kilogram-Scale Synthesis of Advanced Intermediates via High-Yielding Buchwald–Hartwig and Suzuki Sequences

The demonstrated 82–88% typical yield in Buchwald–Hartwig couplings for 5-bromo-2,4-dichloropyrimidine analogs [1], combined with the validated 63.38% overall yield for 3-step CDK inhibitor intermediate synthesis from the same core [2], supports this compound's viability for process-scale routes. The commercial availability at 98% purity from multiple suppliers facilitates kilogram-scale procurement for late-stage preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2,4-dichloro-6-ethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.